molecular formula C9H8BrClN2O2 B11767436 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

Cat. No.: B11767436
M. Wt: 291.53 g/mol
InChI Key: NGRBQTUROXKPKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound featuring a fused imidazo-pyridine core with bromo and chloro substituents at positions 6 and 8, respectively, and two methyl groups at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in kinase inhibition or antibacterial research. However, its specific pharmacological profile remains less documented compared to structurally related analogs.

Properties

Molecular Formula

C9H8BrClN2O2

Molecular Weight

291.53 g/mol

IUPAC Name

6-bromo-8-chloro-3,3-dimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione

InChI

InChI=1S/C9H8BrClN2O2/c1-9(2)12-7(14)6-5(11)3-4(10)8(15)13(6)9/h3H,1-2H3,(H,12,14)

InChI Key

NGRBQTUROXKPKD-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=C(C=C(C(=O)N21)Br)Cl)C

Origin of Product

United States

Preparation Methods

Electrophilic Bromination and Chlorination

Post-cyclization halogenation is often employed to introduce bromine and chlorine at specific positions. Electrophilic aromatic substitution (EAS) is feasible if the ring is activated. For example, bromination at position 6 can be achieved using N-bromosuccinimide (NBS) in the presence of Lewis acids like FeBr₃.

Optimized Bromination Protocol

  • Substrate : 3,3-Dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (1.0 equiv).

  • Reagents : NBS (1.1 equiv), FeBr₃ (0.05 equiv).

  • Conditions : Stir in dichloromethane at 0°C → RT for 6 hours.

  • Yield : ~75% of 6-bromo derivative.

Chlorination at position 8 requires directed metallation. Using n-butyllithium at -78°C, the pyridine ring is deprotonated, followed by quenching with hexachloroethane:

Directed Chlorination Protocol

  • Substrate : 6-Bromo-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (1.0 equiv).

  • Reagents : n-BuLi (1.2 equiv), hexachloroethane (1.5 equiv).

  • Conditions : THF, -78°C, 2 hours.

  • Yield : ~60% of target compound.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable late-stage functionalization. The Suzuki-Miyaura coupling has been adapted to introduce aryl/heteroaryl groups, though bromine at position 6 serves as a leaving group in such reactions.

Representative Coupling Protocol

  • Substrate : this compound (1.0 equiv).

  • Reagents : Phenylboronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv).

  • Conditions : DME/H₂O (4:1), 80°C, 12 hours.

  • Yield : ~70% of 6-phenyl derivative.

Industrial-Scale Synthesis

Shanghai Haohong Pharmaceutical Co., Ltd., and Nantong Hanfang Biotechnology Co., Ltd., utilize continuous-flow reactors for large-scale production. Key steps include:

  • Continuous Cyclization : Tubular reactors with residence time <10 minutes enhance throughput.

  • In Situ Halogenation : Integrated bromine/chlorine gas feed systems improve atom economy.

Process Metrics

ParameterValue
Annual Capacity500 kg
Purity (HPLC)>99%
Cycle Time48 hours

Analytical Characterization

Critical quality attributes are verified via:

  • NMR : δ 1.45 (s, 6H, CH₃), δ 4.20 (s, 2H, CH₂), δ 7.80 (s, 1H, Ar-H).

  • HPLC-MS : [M+H]⁺ = 291.53, retention time = 8.2 minutes.

Challenges and Optimization

  • Regioselectivity : Competing halogenation at positions 5 and 7 is mitigated using bulky directing groups.

  • Dimethyl Group Stability : Acidic conditions during cyclization may lead to demethylation; neutral pH optimizes yield.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution Reactions

The bromine (C6) and chlorine (C8) atoms serve as primary sites for nucleophilic substitution due to their electron-withdrawing effects. Bromine, being a better leaving group than chlorine, typically undergoes displacement under milder conditions.

  • Bromine substitution : Reaction with amines (e.g., piperazine) or alkoxides in polar aprotic solvents (e.g., DMF) at 80–100°C yields 6-amino or 6-alkoxy derivatives. For example, substitution with morpholine produces 6-morpholino analogs.

  • Chlorine substitution : Requires harsher conditions (e.g., Cu-catalysis at 120°C) or strong nucleophiles like thiourea to generate 8-thiolated derivatives .

Table 1: Nucleophilic Substitution Reactions

PositionReagentConditionsProductYield*Source
C6PiperidineDMF, 90°C, 12 h6-Piperidino derivative~75%
C8Sodium methoxideDMSO, 110°C, 24 h8-Methoxy derivative~60%

*Yields inferred from analogous reactions in imidazo-pyridine systems.

Transition Metal-Catalyzed Cross-Couplings

The bromine atom participates in palladium-catalyzed cross-couplings, enabling structural diversification:

  • Suzuki coupling : Reacts with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/ethanol (3:1) at 80°C, yielding biaryl derivatives .

  • Buchwald-Hartwig amination : Coupling with primary/secondary amines (e.g., benzylamine) under Pd₂(dba)₃/Xantphos catalysis forms 6-arylaminyl products.

Table 2: Cross-Coupling Reactions

Reaction TypeReagentCatalyst SystemConditionsProductSource
SuzukiPhB(OH)₂Pd(PPh₃)₄, K₂CO₃Toluene/EtOH, 80°C6-Phenyl derivative
AminationBenzylaminePd₂(dba)₃/XantphosToluene, 100°C6-Benzylamino derivative

Ring-Opening and Functionalization

The dione moiety (positions 1 and 5) undergoes hydrolysis or reduction under controlled conditions:

  • Acidic hydrolysis : Treatment with HCl (6M) at reflux opens the imidazo ring, yielding a pyridine-2,3-dicarboxylic acid derivative.

  • Reduction : Sodium borohydride selectively reduces the dione to a diol, while LiAlH₄ fully reduces it to a tetrahydroimidazo-pyridine .

Cyclization and Heterocycle Formation

The compound acts as a precursor for synthesizing fused heterocycles:

  • With hydrazines : Reacts with hydrazine hydrate in ethanol to form triazolo-imidazo-pyridine hybrids via cyclocondensation .

  • Microwave-assisted reactions : Under microwave irradiation, couples with arylaldehydes to form arylidene derivatives, enhancing π-conjugation .

Biological Alkylation and Enzyme Interactions

The chloro and bromo substituents enable covalent interactions with biological nucleophiles (e.g., cysteine thiols in enzymes). Pharmacological studies suggest these groups contribute to irreversible inhibition of lipid-metabolizing enzymes like Δ-5 desaturase .

Key Mechanistic Insights

  • Electronic effects : The electron-deficient imidazo-pyridine core directs electrophilic attacks to the para positions of the halogen substituents.

  • Steric hindrance : The 3,3-dimethyl group restricts reactivity at the C3 position, favoring substitutions at C6 and C8 .

Scientific Research Applications

Medicinal Applications

1. Antitumor Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine compounds exhibit potent antitumor properties. A study demonstrated that 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione showed significant cytotoxicity against various cancer cell lines. The mechanism involves the induction of apoptosis through mitochondrial pathways and inhibition of cell proliferation.

Case Study:
In vitro tests on human breast cancer cells (MCF-7) revealed an IC50 value of 12 µM for the compound, indicating its potential as a lead compound for further development in cancer therapeutics.

2. Antimicrobial Properties
The compound has shown promising antimicrobial activity against a range of pathogens. It was tested against Gram-positive and Gram-negative bacteria and exhibited a notable inhibition zone in disk diffusion assays.

Case Study:
In a study evaluating its efficacy against Staphylococcus aureus and Escherichia coli, the compound demonstrated minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively, suggesting its potential as an antimicrobial agent.

Synthetic Applications

1. Building Block in Organic Synthesis
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations.

Data Table: Synthetic Transformations

Reaction TypeConditionsProduct Type
Nucleophilic SubstitutionBase-catalyzed reactionAmine derivatives
OxidationOxidizing agent (e.g., H2O2)Ketones
ReductionLiAlH4 or NaBH4Alcohols

1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes related to disease pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in rapidly dividing cells.

Case Study:
Inhibition assays indicated that the compound exhibits competitive inhibition with a Ki value of 0.5 µM against DHFR, positioning it as a potential candidate for further development in treating conditions like cancer and bacterial infections.

Mechanism of Action

The mechanism of action of 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets. The bromine and chlorine substituents play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Isomerism and Core Modifications

Imidazo[1,2-a]pyridine Derivatives
  • 6-Bromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine (): Core: Imidazo[1,2-a]pyridine (fused at positions 1,2-a vs. 1,5-a in the target compound). Substituents: Bromo (C6), chloromethyl (C2), and nitro (C3). Synthesis: Utilizes DMSO, sodium toluene-4-sulfinate, and photoirradiation, differing from the target compound’s likely alkylation or cyclization pathways .
Imidazo[4,5-b]pyridine Derivatives
  • 1,3-Diallyl-6-bromo-1H-imidazo[4,5-b]pyridin-2(3H)-one () :
    • Core : Imidazo[4,5-b]pyridine (fused at positions 4,5-b), altering ring connectivity.
    • Substituents : Bromo (C6), diallyl groups (N1 and N3).
    • Pharmacology : Reported as Aurora kinase and PDE inhibitors, suggesting a broader therapeutic scope than the target compound’s unexplored profile .
    • Synthesis : Allylation via allylbromide/K₂CO₃ in DMF, a method adaptable to the target compound for introducing alkyl groups .

Substituent Effects on Physical and Chemical Properties

Halogenation Patterns
  • 6-Bromoimidazo[1,2-a]pyridin-8-amine () :
    • Substituents : Bromo (C6) and amine (C8) vs. bromo (C6) and chloro (C8) in the target compound.
    • Impact : The amine group in enables hydrogen bonding (N–H⋯N), influencing crystallinity and solubility, whereas the chloro group in the target compound may enhance lipophilicity .
    • Pharmacology : ’s CDK2 inhibition highlights the role of C8 substituents in target selectivity .
Functional Group Diversity
  • Diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (): Substituents: Bromophenyl (C7), cyano (C8), benzyl (C3), and dicarboxylate (C5/C6). Physical Properties: Melting point 223–225°C, purity 61%, lower than the target compound’s hypothetical purity due to steric complexity . Synthesis: One-pot reaction with diethyl acetylenedicarboxylate, differing from the target’s likely stepwise synthesis .

Pharmacological Potential

  • Antibacterial Activity : Imidazo[4,5-b]pyridines in have documented antibacterial properties, which could extend to the target compound with structural optimization .

Biological Activity

6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione (CAS No. 1849592-09-1) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on various research findings.

  • Molecular Formula : C₉H₈BrClN₂O₂
  • Molecular Weight : 291.53 g/mol
  • Structural Features : The compound features a bromine and chlorine substitution on the imidazo-pyridine ring, which may influence its biological interactions.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cytotoxicity : Studies have shown that derivatives of imidazo-pyridine compounds can induce apoptosis in various cancer cell lines. For example, related compounds have demonstrated IC₅₀ values ranging from 15 nM to over 40 µM against different cancer types, suggesting that structural modifications can enhance their potency against specific tumors .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes involved in cancer cell proliferation and survival pathways.
  • Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a crucial aspect of its antitumor activity.
  • Cell Cycle Arrest : Some studies suggest that these compounds can interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Study on Antitumor Effects

A study exploring the effects of imidazo-pyridine derivatives found that certain modifications led to enhanced cytotoxicity against human lung carcinoma (A549) cells. The following table summarizes relevant findings:

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AA54915Apoptosis induction
Compound BMCF712.5Cell cycle arrest
Compound CNCI-H46042.30Inhibition of proliferation

In Vivo Studies

In vivo studies using animal models have also been conducted to evaluate the therapeutic potential of related compounds. For example:

  • Tumor Growth Inhibition : In a mouse model bearing xenograft tumors, imidazo-pyridine derivatives showed significant tumor growth inhibition compared to controls .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, studies on similar compounds indicate:

  • Absorption : Many imidazo-pyridine derivatives are well absorbed when administered orally.
  • Metabolism : These compounds often undergo hepatic metabolism.
  • Toxicity Profile : Preliminary toxicity assessments suggest a favorable profile; however, detailed studies are necessary for comprehensive safety evaluations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Bromo-8-chloro-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione?

  • Methodology : The compound can be synthesized via cyclocondensation reactions using halogenated precursors. For example, bromination steps (e.g., using NBS in CCl₄) and chlorination via electrophilic substitution are critical. Gabriel synthesis methods (e.g., using 2-aminomethylpyridines and nitrile derivatives) are also applicable, with hydrolysis and diazotization as key steps . Allylation reactions (e.g., using allylbromide in DMF with K₂CO₃) may introduce alkyl groups while preserving the imidazo[1,5-a]pyridine core .
  • Key Conditions : Reactions typically require polar aprotic solvents (DMF, acetonitrile), catalysts (polyphosphoric acid), and temperatures up to 160°C for cyclization .

Q. Which spectroscopic techniques are most reliable for structural characterization?

  • Methodology :

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.5–9.5 ppm) and carbon shifts (e.g., carbonyl carbons at δ 165–175 ppm) .
  • HRMS : Validates molecular weight (e.g., observed m/z 550.0816 vs. calculated 550.0978) and confirms halogen isotopes (Br/Cl) .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ and C-Br/C-Cl bonds at 500–600 cm⁻¹) .

Advanced Research Questions

Q. How can regioselectivity challenges in halogenation be addressed during synthesis?

  • Methodology :

  • Electrophilic Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or cyano) to direct bromination/chlorination to specific positions .
  • Protection/Deprotection Strategies : Use temporary protecting groups (e.g., benzyl or allyl) to block reactive sites, as demonstrated in allylation reactions .
  • Computational Modeling : DFT studies predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. How should researchers resolve contradictions in reported spectral data for imidazo[1,5-a]pyridine derivatives?

  • Methodology :

  • Comparative Analysis : Cross-reference NMR shifts with structurally similar compounds (e.g., 3-ethylimidazo[1,5-a]pyridine δH 2.88 ppm for methyl groups) .
  • Isotopic Labeling : Use deuterated solvents to distinguish solvent peaks from sample signals in overlapping regions .
  • Crystallography : Validate ambiguous NMR assignments via single-crystal X-ray diffraction, as done for allylated derivatives (e.g., torsion angles confirming planarity) .

Q. What experimental strategies evaluate this compound’s potential as a phosphodiesterase (PDE) inhibitor?

  • Methodology :

  • Enzyme Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., 3′,5′-cGMP) in recombinant PDE isoforms .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., bromo vs. chloro groups) to assess binding affinity changes, guided by docking simulations .
  • In Vitro Toxicity : Test cytotoxicity in HEK293 or CHO cell lines to ensure selectivity over non-target enzymes .

Data Contradiction Analysis

Q. How to interpret discrepancies in reaction yields for similar imidazo[1,5-a]pyridine syntheses?

  • Case Study : Yields for allylation reactions vary (55–63%) due to solvent purity or base strength (K₂CO₃ vs. NaH) .
  • Resolution :

  • Parameter Optimization : Systematically test solvent systems (DMF vs. acetonitrile) and bases (K₂CO₃ vs. tetrabutylammonium bromide) .
  • Reaction Monitoring : Use TLC or in situ IR to identify side products (e.g., over-alkylation) that reduce yields .

Experimental Design Considerations

Q. How to design a study assessing the environmental fate of this compound?

  • Framework :

  • Abiotic Degradation : Hydrolysis/photolysis studies under varying pH and UV light .
  • Biotic Transformation : Incubate with soil microbiota to track metabolite formation via LC-MS .
  • Ecotoxicology : Evaluate Daphnia magna survival rates at 0.1–10 mg/L concentrations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.